2-[(tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a novel spirocyclic β-lactam compound. It belongs to the cephamycin family of antibiotics, which are known for their broad-spectrum antibacterial activity. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves several steps. One convenient method starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the tert-butoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, dichloromethane). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new spirocyclic derivatives with different functional groups.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: As a member of the cephamycin family, it has potential therapeutic applications in treating bacterial infections.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves inhibiting bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. The inhibition of PBPs leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid: This compound shares a similar spirocyclic structure but lacks the fluorine atom.
2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-4-carboxylic acid: This compound contains a sulfur atom in place of the oxygen atom in the spirocyclic ring.
Uniqueness
The presence of the fluorine atom in 2-[(tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s antibacterial activity and make it a valuable candidate for further drug development.
Properties
CAS No. |
2219408-71-4 |
---|---|
Molecular Formula |
C14H22FNO5 |
Molecular Weight |
303.3 |
Purity |
95 |
Origin of Product |
United States |
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